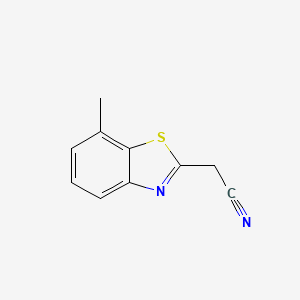

2-Benzothiazoleacetonitrile, 7-methyl-

Description

2-Benzothiazoleacetonitrile, 7-methyl- is a benzothiazole derivative featuring a methyl group at the 7-position and an acetonitrile (-CH₂CN) substituent at the 2-position. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

2-(7-methyl-1,3-benzothiazol-2-yl)acetonitrile |

InChI |

InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3 |

InChI Key |

MZMZIAAVAOPDBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(S2)CC#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives with Acetic Anhydride

A prominent industrially viable method for synthesizing 2-methylbenzothiazole derivatives, which can be adapted for 7-methyl substitution, involves the cyclization of halogenated 2-aminothiophenols with acetic anhydride in glacial acetic acid. The reaction proceeds at elevated temperatures (110-150 °C) without the use of catalysts, offering an efficient and environmentally friendlier approach due to reusable organic solvents and reduced power consumption.

Key reaction parameters and outcomes from patent CN103232407B include:

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | 110-150 °C | Optimal for cyclization |

| Reaction time | 0.5-2.0 hours | Dependent on substrate and scale |

| Solvent | Glacial acetic acid | Reaction medium |

| Reagent ratio (Acetic anhydride:2-aminothiophenol halide) | 0.8-2.0:1 molar ratio | Controls completeness of reaction |

| Post-reaction pH adjustment | pH = 7.0 ± 0.5 | Using aqueous sodium hydroxide (2-10%) |

| Extraction solvent | Methylene dichloride, benzene, ether, or hexane | For product isolation |

| Product purity | ~99.5% | High purity achieved |

| Yield | 90-92% | High efficiency |

Representative synthesis example:

- 2-amino-6-bromo thiophenol (0.20 mol) reacted with acetic anhydride (0.40 mol) in 300 mL glacial acetic acid at 130 °C for 1 hour.

- After cooling, pH adjusted to 7.0 using 5% NaOH solution.

- Extraction with hexane followed by solvent removal under reduced pressure yielded 2-methyl-7-bromo benzothiazole with 99.5% purity and 90.07% yield.

This method is adaptable to various halogen substitutions (Cl, Br) on the aminothiophenol, enabling synthesis of different methylbenzothiazole derivatives, including the 7-methyl variant.

Carbanion-Induced Cyclization with 2-Benzothiazoleacetonitrile

Another synthetic approach involves the reaction of 2-benzothiazoleacetonitrile with electrophilic partners under basic conditions to form complex benzothiazole derivatives. This method is particularly relevant when preparing substituted benzothiazoleacetonitriles, including 7-methyl derivatives.

Key findings from Srivastava et al. (2001):

- Reaction of 2-benzothiazoleacetonitrile with electrophilic lactones or ketene derivatives in the presence of alkali (e.g., potassium carbonate) in dry dimethylformamide (DMF) at elevated temperatures (~140 °C) yields benzothiazole-fused heterocycles.

- The reaction proceeds via Michael addition of the carbanion formed from 2-benzothiazoleacetonitrile, followed by cyclization and elimination steps.

- The products exhibit high yields (e.g., 77.7% for pyrido[2,1-b]benzothiazole derivatives) and are characterized by distinct spectroscopic signatures (IR CN stretch ~2190 cm^-1, characteristic NMR peaks).

- This method allows for regioselective synthesis and functional group tolerance, which can be exploited to introduce methyl groups at specific positions such as the 7-position through appropriate starting materials or post-synthetic modifications.

Multi-step Synthesis via Functional Group Transformations and Suzuki Coupling

Advanced medicinal chemistry efforts have developed convergent synthetic routes for benzothiazole derivatives, including 7-methyl substitutions, involving:

- Initial formation of 2-benzothiazoleacetonitrile intermediates by reaction of N-(Boc)-4-piperidone with 2-benzothiazoleacetonitrile in the presence of elemental sulfur and morpholine.

- Subsequent acetylation, Boc-deprotection, and reductive amination steps to install desired substituents.

- Late-stage Suzuki coupling on brominated benzothiazole intermediates to introduce aryl or methyl groups at the 7-position efficiently.

- Decarboxylation and saponification steps to modify carboxylic acid functionalities, enabling further derivatization.

- Enables rapid access to a diverse library of 7-substituted benzothiazoleacetonitriles.

- High yields and good functional group compatibility.

- Use of palladium-catalyzed cross-coupling reactions allows for precise installation of methyl groups at the 7-position.

Representative reaction conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br2 in chloroform at -10 °C | 3-bromo intermediate formation |

| Suzuki coupling | Pd(OAc)2, dppp catalyst, DMSO-MeOH, CO atmosphere | Introduction of methyl/aryl groups |

| Reductive amination | Acetone, NaCNBH3, MeOH/THF | Installation of N-substituents |

This synthetic pathway is well-suited for the preparation of 2-benzothiazoleacetonitrile, 7-methyl-, especially for research and pharmaceutical applications requiring structural diversity.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Scalability | Notes |

|---|---|---|---|---|---|

| Cyclization of 2-aminothiophenol + Acetic Anhydride | Simple, no catalyst, reusable solvents | 90-92 | ~99.5 | High (industrial) | Cost-effective, environmentally friendly |

| Carbanion-induced cyclization in DMF | Regioselective, functional group tolerant | ~78 | High | Moderate | Suitable for complex derivatives |

| Multi-step synthesis with Suzuki coupling | Enables late-stage functionalization, diverse analogs | Variable (good) | High | Moderate | Labor-intensive but versatile |

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-tubercular agent and as an inhibitor of enzymes like monoamine oxidase.

Industry: Utilized in the development of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria . Additionally, as a monoamine oxidase inhibitor, it prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Benzothiazoleacetonitrile, 7-methyl- with structurally related benzothiazole compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The acetonitrile group in the target compound (electron-withdrawing) contrasts with the electron-donating methoxy group in 2,1-benzisothiazole, 7-methoxy. This difference influences reactivity; nitriles facilitate nucleophilic additions, whereas methoxy groups enhance aromatic electrophilic substitution .

- Solubility: The carboxylic acid in 7-Benzothiazolecarboxylicacid, 2-(methylamino) increases water solubility compared to the lipophilic methoxy and methyl derivatives .

- Synthetic Utility : 7-Methylbenzo[d]thiazol-2-amine (MW 164.23) serves as a precursor in pharmaceutical synthesis due to its reactive amine group, while the target compound’s nitrile group may enable further functionalization via hydrolysis or reduction .

Physicochemical Property Comparison

- Molecular Weight : The acetonitrile derivative (estimated MW ~204.25) is heavier than simpler analogs like 7-methyl-2-benzothiazolamine (164.23) due to the additional CH₂CN group.

- LogP and Polarity: The nitrile group reduces lipophilicity (lower LogP) compared to methoxy or methyl derivatives, as seen in 7-Benzothiazolecarboxylicacid, 2-(methylamino) (LogP 2.11) . The target compound’s polar nitrile group enhances solubility in polar aprotic solvents like DMF or acetonitrile.

Research Findings and Challenges

- Synthetic Challenges : Introducing both methyl and acetonitrile groups on the benzothiazole core may require multi-step reactions, such as Friedel-Crafts alkylation followed by cyanation.

- Stability Issues : Nitriles can hydrolyze to amides or carboxylic acids under acidic/basic conditions, necessitating careful handling .

- Biological Activity : Methyl groups at the 7-position (as in ) are associated with enhanced bioavailability in drug candidates, while nitriles improve binding affinity to enzymatic targets.

Q & A

Q. What are the standard synthetic routes for preparing 7-methyl-2-benzothiazoleacetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between 2-aminothiophenol derivatives and nitrile-containing precursors. A common approach involves reacting 2-aminothiophenol with malononitrile in ethanol under acidic catalysis (e.g., acetic acid) at room temperature, yielding 2-(benzo[d]thiazol-2-yl)acetonitrile as a key intermediate . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst concentration. For example, using DMF as a solvent with chloroacetyl chloride at 56°C for 48 hours enables derivatization into more complex structures like pyrrolo-benzothiazole derivatives . Alternative pathways, such as coupling with ethyl cyanoacetate or diethyl malonate, may improve yields for specific derivatives .

Q. What spectroscopic techniques are essential for characterizing 7-methyl-2-benzothiazoleacetonitrile and its derivatives?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C=S/C-O stretches at 1200–1050 cm⁻¹) .

- ¹H-NMR : Resolves aromatic protons (δ 7.5–8.2 ppm for benzothiazole protons) and aliphatic signals (e.g., CH₂ groups at δ ~3.7 ppm) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., Schimadzu GCMS-QP-1000EX at 70 eV) .

- Elemental Analysis : Validates purity via CHN composition .

Q. How can researchers evaluate the biological activity of 7-methyl-2-benzothiazoleacetonitrile derivatives?

Methodological Answer: Standard assays include:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Molecular Docking : Computational modeling against target enzymes (e.g., EGFR kinase) to predict binding affinities .

Advanced Research Questions

Q. How can structural ambiguities in benzothiazole derivatives be resolved using advanced analytical methods?

Methodological Answer:

- 2D-NMR (COSY, HSQC) : Elucidates proton-proton and carbon-proton correlations, distinguishing regioisomers .

- X-ray Crystallography : Provides definitive bond-length and angle data for crystalline derivatives .

- DFT Calculations : Predicts electronic properties and vibrational frequencies to validate experimental IR/NMR data .

Q. What strategies mitigate contradictions in reported biological activity data for benzothiazole derivatives?

Methodological Answer:

- Meta-Analysis : Systematically compare datasets across studies, controlling for variables like cell line heterogeneity or assay protocols .

- Dose-Response Curves : Establish consistent IC₅₀/EC₅₀ metrics to normalize potency comparisons .

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity, reducing false-positive interpretations .

Q. How can factorial design optimize the synthesis and bioactivity testing of 7-methyl-2-benzothiazoleacetonitrile?

Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent type) across eight experiments to identify optimal conditions . For bioactivity, response surface methodology (RSM) can correlate structural modifications (e.g., substituent electronegativity) with activity trends, minimizing experimental runs .

Q. What theoretical frameworks guide the design of benzothiazole-based enzyme inhibitors?

Methodological Answer:

- QSAR Models : Relate substituent hydrophobicity (logP) or electronic parameters (Hammett σ) to inhibitory activity .

- Molecular Dynamics Simulations : Track ligand-protein binding stability over time (e.g., using GROMACS) .

- Pharmacophore Modeling : Identify essential functional groups (e.g., nitrile, benzothiazole core) for target engagement .

Methodological Considerations

Q. How should researchers integrate computational and experimental data to validate mechanistic hypotheses?

Methodological Answer:

- Hybrid Workflows : Combine docking predictions with experimental IC₅₀ values to refine binding models .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs using Schrödinger Suite .

- In Silico ADMET : Predict pharmacokinetic properties (e.g., bioavailability, toxicity) early to prioritize synthesis targets .

Q. What ethical and reproducibility standards apply to publishing benzothiazole derivative research?

Methodological Answer:

- FAIR Data Principles : Ensure raw spectral data (NMR, MS) and synthetic protocols are accessible via repositories like PubChem .

- Negative Result Reporting : Disclose failed syntheses or inactive compounds to avoid publication bias .

- Collaborative Validation : Partner with independent labs to replicate key findings, enhancing credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.